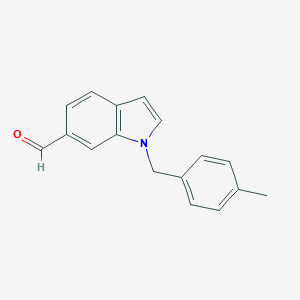

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic compounds known for their significance in pharmaceuticals and fine chemical synthesis. Indoles are important in the synthesis of natural products and active pharmaceutical ingredients.

Synthesis Analysis

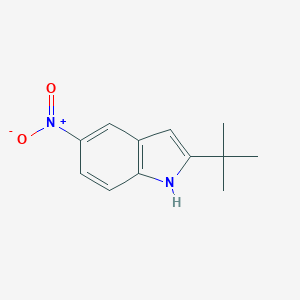

The synthesis of indole derivatives typically involves reactions such as nucleophilic substitution, condensation, or cyclization processes. Although specific synthesis methods for 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde are not directly available, similar compounds like 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-Methoxybenzyl)-1 H-indole-3-carbaldehyde have been synthesized through reactions of indole-3-carbaldehyde with respective benzyl chlorides followed by recrystallization from ethanol (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

Indole derivatives often exhibit planar indole ring systems due to the conjugation of the pi-electron system. The structure of the indole core allows for a variety of chemical modifications, resulting in diverse biological activities. The dihedral angles between the indole and the benzyl rings in similar compounds suggest that there may be significant conformational interactions affecting their properties and reactivity (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives are versatile in chemical reactions, such as nucleophilic substitutions, which allow for the introduction of various functional groups. They can react regioselectively with nucleophiles, providing pathways to trisubstituted indole derivatives, crucial for pharmaceutical applications (Yamada et al., 2009).

Scientific Research Applications

Indole Synthesis and Classification

Indoles are pivotal in organic synthesis, inspiring chemists to develop numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) classifies indole synthesis strategies, emphasizing their importance in medicinal chemistry and drug discovery. This classification is crucial for understanding how derivatives like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde might be synthesized and applied in various research contexts, highlighting the structural diversity and functionalization possibilities inherent to indole compounds (Taber & Tirunahari, 2011).

Antioxidant Activity

Indoles and their derivatives have been investigated for their antioxidant properties. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is relevant for assessing the potential health benefits of indole derivatives. Their work outlines various assays that could be applied to study compounds like 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde, contributing to our understanding of its antioxidative potential and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Anticancer Agents

The Knoevenagel condensation reaction is a method used to synthesize α, β-unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the application of this reaction to synthesize biologically active molecules, including indole derivatives. This underscores the potential of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde as a precursor in developing anticancer agents, demonstrating the compound's significance in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Environmental and Biotechnological Applications

Research on indole derivatives also extends into environmental science and biotechnology. Husain and Husain (2007) discussed the application of redox mediators in treating organic pollutants, where indole-based compounds could play a role in enhancing the degradation efficiency of recalcitrant compounds. This indicates the potential environmental applications of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde in wastewater treatment and pollution remediation (Husain & Husain, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDPYAYPGSDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589405 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | |

CAS RN |

192997-34-5 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)